Netropsin

Übersicht

Beschreibung

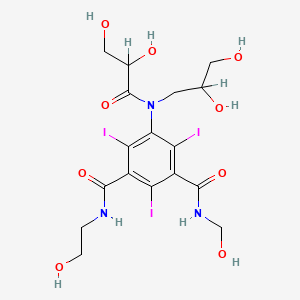

Netropsin is a polyamide with antibiotic and antiviral activity . It was first discovered by Finlay et al., and isolated from the actinobacterium Streptomyces netropsis . It belongs to the class of pyrrole-amidine antibiotics .

Synthesis Analysis

This compound has been synthesized using a Syncore Reactor . The structures of all new substances prepared in this investigation were fully characterized by NMR (1H, 13C), HPLC, and LC-MS .

Molecular Structure Analysis

This compound is a highly basic small molecule . It binds specifically to helical DNA at A-T pairs but not at G-C pairs . It does not intercalate but may cause a structural distortion . The molecular structure of the complex between this compound and the DNA dodecamer has been solved and refined by single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

This compound binds to the minor groove of DNA, particularly at AT-rich sequences including A-tracts . It has been shown that this compound binding eliminates the curvature of A-tracts by measuring the electrophoretic mobilities of seven 98-base pair DNA samples containing different numbers and arrangements of centrally located A-tracts under varying conditions with this compound .

Physical And Chemical Properties Analysis

The standard binding free energy of DNA with this compound has been determined using all-atom molecular dynamics simulations .

Wissenschaftliche Forschungsanwendungen

Netropsin: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen

DNA-Bindungsaffinität und -spezifität: this compound ist bekannt für seine hohe Affinität zur Bindung an AT-reiche Regionen der DNA, wobei es insbesondere alternierende Poly(dAdT)-Poly(dAdT)-Polymere bevorzugt. Diese Präferenz des Minor-Groove-Binders ist nicht auf Wasserstoffbrückenbindungen zurückzuführen, sondern eher auf van-der-Waals-Kontakte zwischen Adenin-Wasserstoffen und CH-Gruppen an den Pyrrolringen von this compound .

Antivirale und antimikrobielle Arzneimitteleigenschaften: Als ein gut charakterisiertes Medikament assoziiert sich this compound mit dem Minor-Groove der doppelsträngigen DNA, was zu seinen antiviralen und antimikrobiellen Eigenschaften beiträgt. Molekulardynamiksimulationen wurden eingesetzt, um die Standardbindungsfreie Energie von DNA mit this compound zu bestimmen, wodurch unser Verständnis seines Potenzials als Therapeutikum verbessert wurde .

Kontrollierte Freisetzungsmechanismen: Untersuchungen haben gezeigt, dass this compound in großen Mengen in die Minor-Grooves von DNA-Polymeren (DNAp) geladen werden kann. Eine kontrollierte Freisetzung von this compound wurde durch die Bildung einer Schicht aus Ca2+ auf dem DNAp erreicht, was Auswirkungen auf die Anwendungen der dauerhaften Arzneimittelabgabe haben könnte .

4. Einfluss auf die DNA-Form und -Mobilität Es wurde beobachtet, dass die Bindung von this compound den Mobilitätsunterschied zwischen DNA-Fragmenten mit unterschiedlichen A-Trakt-Anordnungen eliminiert. Dies deutet darauf hin, dass this compound A-Trakte beim Binden begradigen kann, was einen künstlichen Ansatz zum Umformen der DNA-Form bietet, der in der Gentherapie und Biotechnologieforschung von Bedeutung sein könnte .

Wirkmechanismus

Target of Action

Netropsin, a polyamide antibiotic, primarily targets double-stranded DNA . Specifically, it binds to the minor groove of AT-rich sequences of double-stranded DNA .

Mode of Action

This compound interacts with its targets by making hydrogen bonding interactions with four subsequent base pairs of the DNA duplex . This interaction locally displaces the water molecules of the spine of hydration .

Biochemical Pathways

This compound’s binding to DNA can affect various biochemical pathways. For instance, it inhibits in vitro DNA and RNA synthesis by binding to the template or to the primer, or to both . It has been suggested that this compound and a putative termination factor may share some aspects of their biochemical mechanisms .

Result of Action

The binding of this compound to DNA results in a number of molecular and cellular effects. It has been shown that this compound binding to DNA increases the twist per base by similar to 9˚ per molecule bound . Thus, it removes supercoils when interacting with positively supercoiled DNA and introduces (additional) negative supercoils when binding to relaxed or negatively supercoiled DNA .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in 0.1 M or higher salt concentrations, this compound has specificity for DNAs

Zukünftige Richtungen

Netropsin has been used in the development of drug delivery systems (DDSs) . Nano-sized DNA particles (DNAp) were manufactured to deliver this compound, which is known to bind to DNA minor grooves . The sustained release of this compound by CaDNAp highlights the potential of the DNAp-based delivery approach .

Eigenschaften

IUPAC Name |

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N10O3/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBIFFKSXLYUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63770-20-7 (hydrochloride) | |

| Record name | Netropsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00879834 | |

| Record name | Netropsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1438-30-8 | |

| Record name | Netropsin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Netropsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netropsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Netropsin dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NETROPSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64B3O0RD7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B1678148.png)

![1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-YL]methyl}isoquinoline](/img/structure/B1678153.png)

![2-[(3-Hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-methylamino]pyrimidine-5-carboxylic acid](/img/structure/B1678154.png)

![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1678156.png)